
(3-咪唑-1-基-丙基)-(2-甲氧基-苄基)-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidine derivatives is described in the first paper, where a one-pot reaction involving aromatic ketones and 2-aminopyrimidine is performed in the presence of iodine (I2) and dimethyl sulfoxide (DMSO). A Mannich reaction is also employed to create Mannich bases from one of the 3-secondary amine derivatives . The second paper outlines a synthesis route for 3-amino-2-carbonylimidazo[1,2-a]pyridines, starting from ethyl α-benzotriazolyl-α-morpholinoacetate, catalyzed by gallium(III) triflate (Ga(OTf)3) .
Molecular Structure Analysis
The third paper provides a detailed analysis of the molecular structure of a related compound, 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazole-5-amine, using both theoretical and experimental approaches. Quantum-chemical calculations are used to study interaction energies and crystal structure organization, highlighting the importance of N-H…N and C-H…N hydrogen bonds and stacking interactions .
Chemical Reactions Analysis
While the papers do not directly address the chemical reactions of "(3-Imidazol-1-yl-propyl)-(2-methoxy-benzyl)-amine," they do provide insights into the reactivity of similar imidazo[1,2-a]pyrimidine derivatives. The first paper mentions the use of a Mannich reaction to create derivatives , and the fourth paper discusses the cyclocondensation reactions used to synthesize novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines .
Physical and Chemical Properties Analysis
The papers collectively suggest that imidazo[1,2-a]pyrimidine derivatives exhibit a range of biological activities, including antioxidant, cytotoxic, antibacterial, and antifungal properties. The first paper evaluates the antioxidant activity of certain derivatives and tests one for cytotoxic activity against breast cancer . The fourth paper assesses the antibacterial and antifungal activities of synthesized compounds, with some showing activity comparable to standard antibiotics .
Relevant Case Studies
The first paper presents a case study where one derivative (2d) is tested for cytotoxic activity against breast cancer using an MTT assay, demonstrating potential anticancer properties . The third paper includes a case study of anti-hepatitis B activity, where molecular docking and in vitro studies confirm the compound as a potent HBV inhibitor .
科学研究应用
有机合成与催化
咪唑衍生物,包括与“(3-咪唑-1-基-丙基)-(2-甲氧基-苄基)-胺”相关的衍生物,因其在形成 C-N 键的交叉偶联反应的可回收铜催化剂体系中的作用而备受关注。这些体系用于有机合成,采用各种胺和芳基卤代物或芳基硼酸。Kantam 等人 (2013) 的综述讨论了这些可回收催化剂的开发,强调了它们由于其有效性和环境效益而在有机合成中商业开发的潜力 Kantam, M., Reddy, C. V., Srinivas, P., Bhargava, S., & Bhargava, S. (2013).
缓蚀
咪唑啉及其衍生物与“(3-咪唑-1-基-丙基)-(2-甲氧基-苄基)-胺”具有相似的杂环核心,被广泛用作缓蚀剂。Sriplai 和 Sombatmankhong (2023) 综述了这些化合物在保护金属表面免受腐蚀方面的有效性,突出了它们的低毒性、成本效益和环境友好性。咪唑啉衍生物的结构特征,包括它们在钢表面的吸附特性,使它们在这个应用中非常有效 Sriplai, N., & Sombatmankhong, K. (2023).
药理学研究
咪唑衍生物的药理特性有据可查,应用范围从抗病毒、抗炎到抗癌活性。Iradyan 等人 (2009) 对咪唑衍生物及其抗肿瘤活性进行的综述提供了活性化合物的资料,其中一些化合物已通过临床前测试阶段。该综述强调了这些结构在合成具有各种生物学特性的化合物方面的潜力 Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M. (2009).
环境应用
咪唑衍生物在环境保护中的作用,特别是在处理有机污染物方面的作用,是另一个重要的研究领域。使用氧化还原酶和氧化还原介体的酶促方法在降解工业废水中发现的难降解化合物方面显示出有希望的结果。Husain 和 Husain (2007) 综述了这些系统在提高各种有机污染物的降解效率方面的潜力,为废水处理提供了一种可持续的方法 Husain, M., & Husain, Q. (2007).
安全和危害
As with any chemical compound, handling “(3-Imidazol-1-yl-propyl)-(2-methoxy-benzyl)-amine” would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact hazards associated with this compound.
未来方向
The study and application of this compound would depend on its intended use. If it shows promising biological activity, it could be further studied for potential medicinal applications. Alternatively, if it has unique physical or chemical properties, it could find use in material science or other fields.
属性
IUPAC Name |
3-imidazol-1-yl-N-[(2-methoxyphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-18-14-6-3-2-5-13(14)11-15-7-4-9-17-10-8-16-12-17/h2-3,5-6,8,10,12,15H,4,7,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALABIFORUASAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCCN2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Imidazol-1-yl-propyl)-(2-methoxy-benzyl)-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

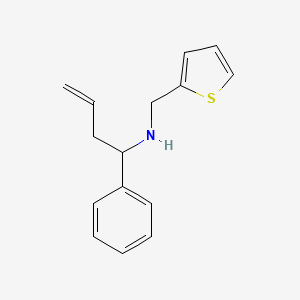
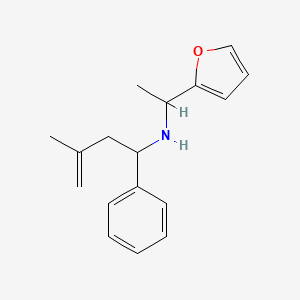
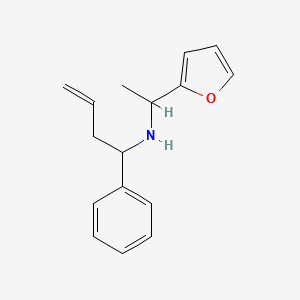
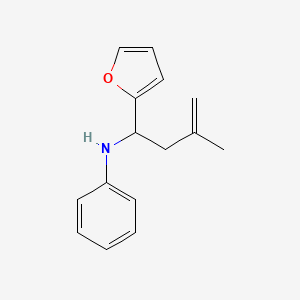
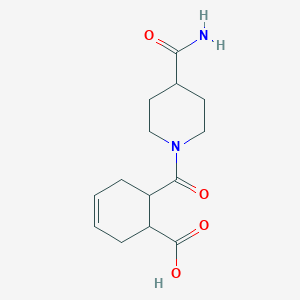
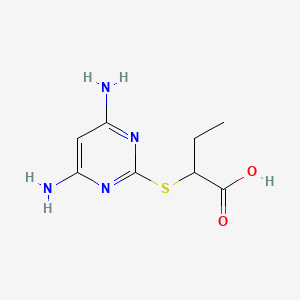
![Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester](/img/structure/B1306294.png)
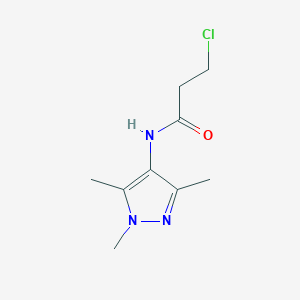
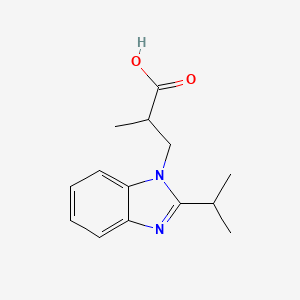
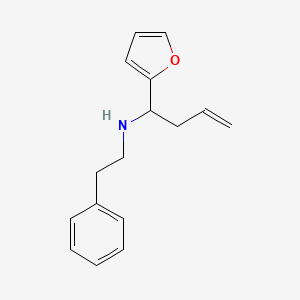
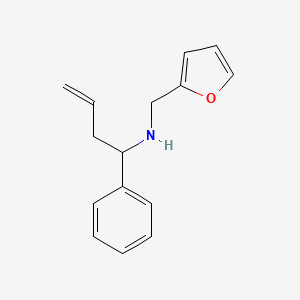
![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1306306.png)
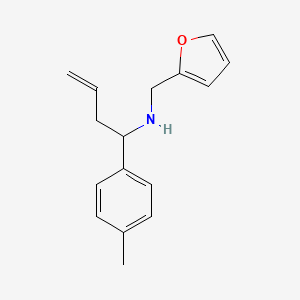
![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B1306308.png)